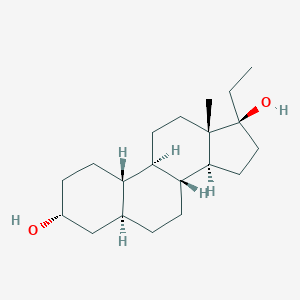

17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol

説明

17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol is a synthetic steroid compound. It is a derivative of estrane, a core structure in many steroidal compounds. This compound is known for its biological activity and is often used in scientific research to study steroid metabolism and function.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol typically involves multiple steps, starting from simpler steroid precursors. The process often includes:

Hydrogenation: Reduction of double bonds in the steroid nucleus.

Alkylation: Introduction of the ethyl group at the 17alpha position.

Hydroxylation: Introduction of hydroxyl groups at the 3alpha and 17beta positions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. They involve:

Batch Processing: Large quantities of reactants are processed in batches.

Continuous Flow Processing: Reactants are continuously fed into a reactor, and products are continuously removed.

化学反応の分析

Types of Reactions

17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol undergoes several types of chemical reactions:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Conversion of ketones or aldehydes back to hydroxyl groups.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, depending on the specific reagents and conditions used.

科学的研究の応用

Chemical Research Applications

Reactivity and Transformation Studies

In chemistry, 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol is utilized to study the reactivity and transformation of steroidal compounds. Researchers investigate its chemical properties to understand how structural modifications affect biological activity and reactivity patterns. This includes hydrogenation, alkylation, and hydroxylation processes that are crucial for synthesizing related steroid compounds.

Synthetic Routes

The synthesis of this compound typically involves multiple steps starting from simpler steroid precursors. Key synthetic methods include:

- Hydrogenation : Reduction of double bonds in the steroid nucleus.

- Alkylation : Introduction of the ethyl group at the 17alpha position.

- Hydroxylation : Addition of hydroxyl groups at the 3alpha and 17beta positions.

Biological Research Applications

Metabolic Pathway Investigation

This compound plays a significant role in studying metabolic pathways of steroids in living organisms. Its interactions with enzymes and proteins provide insights into steroid metabolism, which is crucial for understanding hormonal regulation and related disorders.

Cellular Effects

Research shows that this compound influences various cellular processes, including cell signaling pathways and gene expression. This interaction can impact cellular metabolism and potentially lead to therapeutic applications in hormone-related diseases.

Medical Applications

Therapeutic Potential

The compound is being explored for its potential therapeutic uses, particularly in treating conditions influenced by steroid hormones. For instance:

- Breast Cancer Treatment : The compound's ability to inhibit enzymes like 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), which is overexpressed in breast cancer, suggests it could be a candidate for developing selective covalent inhibitors aimed at estrogen-dependent cancers .

- Endometriosis Management : Due to its interactions with estrogen receptors, it may also have implications for treating endometriosis and other estrogen-dependent conditions .

Industrial Applications

Development of Steroid-Based Products

In the pharmaceutical industry, this compound is being investigated for developing new steroid-based products. Its unique properties allow for the formulation of medications that can modulate hormonal activity effectively.

Table 1: Summary of Research Findings on this compound

作用機序

The mechanism of action of 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol involves its interaction with steroid receptors in the body. It binds to these receptors, influencing the expression of specific genes and altering cellular functions. The molecular targets include androgen and estrogen receptors, which play crucial roles in regulating various physiological processes.

類似化合物との比較

Similar Compounds

17alpha-Ethyl-5beta-estrane-3alpha,17beta-diol: A stereoisomer with a different configuration at the 5 position.

17alpha-Hydroxyethyl-5beta-estrane-3alpha,17beta-diol: A similar compound with an additional hydroxyl group.

Uniqueness

17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol is unique due to its specific configuration and functional groups, which confer distinct biological activities and reactivity compared to its analogs.

生物活性

17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol (commonly referred to as EED) is a synthetic steroid compound derived from estrane, a foundational structure in many steroidal compounds. This article delves into the biological activity of EED, focusing on its biochemical properties, mechanisms of action, metabolic pathways, and therapeutic implications.

EED exhibits unique biochemical characteristics due to its specific configuration and functional groups. These properties enable it to interact with various enzymes, proteins, and other biomolecules, influencing cellular processes significantly.

Key Biochemical Properties:

- Molecular Structure: EED has a complex molecular structure that allows for distinct biological activities.

- Enzyme Interactions: It interacts with steroidogenic enzymes such as 17β-hydroxysteroid dehydrogenase (17β-HSD) and 5α-reductase, affecting the metabolism of other steroids .

The biological activity of EED is mediated through various mechanisms at the molecular level:

- Binding Interactions: EED binds to androgen receptors (AR), modulating their activity. This interaction is crucial in conditions driven by androgen receptors, such as prostate cancer .

- Gene Expression Modulation: It influences gene expression related to steroid metabolism and cellular growth .

- Cell Signaling Pathways: EED impacts several signaling pathways, including those involved in cell proliferation and apoptosis .

Metabolic Pathways

EED is involved in several metabolic pathways that are essential for its biological activity:

- Biotransformation: EED is extensively biotransformed into norethandrolone (NE), a known anabolic steroid. This conversion occurs primarily in liver cells .

- Excretion: After administration of related compounds like ethylestrenol (EES) or NE, EED is excreted as a major metabolite in urine and feces, serving as a biological marker for the detection of anabolic steroid abuse .

Cellular Effects

EED has been shown to exert significant effects on various cell types:

- Influence on Cell Growth: In vitro studies indicate that EED can promote or inhibit cell growth depending on the concentration and context .

- Impact on Hepatocytes: Research involving bovine liver cells demonstrated that EED can alter metabolic processes within hepatocytes, highlighting its potential hepatotoxic effects at certain dosages .

Case Studies

Several studies have explored the biological activity of EED in different contexts:

- Prostate Cancer Treatment:

- Detection of Anabolic Steroid Abuse:

Dosage Effects in Animal Models

The effects of EED vary significantly with dosage:

- Low Doses: In animal models, low doses have been associated with minimal physiological changes.

- High Doses: Conversely, higher doses can lead to pronounced effects on growth and metabolic functions, indicating a dose-dependent relationship in its biological activity .

特性

IUPAC Name |

(3R,5S,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h13-18,21-22H,3-12H2,1-2H3/t13-,14+,15-,16+,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBNWXDDDXQJOQ-GAXNORQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC2C1(CCC3C2CCC4C3CCC(C4)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@H]3CC[C@H](C4)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001024451 | |

| Record name | 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001024451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6961-15-5 | |

| Record name | 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006961155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-61713 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001024451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17.ALPHA.-ETHYL-5.ALPHA.-ESTRANE-3.ALPHA.,17.BETA.-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41JO2BDJ1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。